

"chemical structure and stereochemistry of Olean-12-ene-3,11-diol"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Olean-12-ene-3,11-diol*

Cat. No.: *B1156467*

[Get Quote](#)

An In-depth Technical Guide to Olean-12-ene-3,11-diol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical structure, stereochemistry, physicochemical properties, and biological activities of **Olean-12-ene-3,11-diol**. It includes detailed experimental protocols for its isolation and summarizes key quantitative data.

Chemical Structure and Stereochemistry

Olean-12-ene-3,11-diol, also known by its synonyms 11 α -Hydroxy- β -amyrin and (3 β ,11 α)-**Olean-12-ene-3,11-diol**, is a pentacyclic triterpenoid belonging to the oleanane family.^[1] Its chemical structure is characterized by a five-ring system with a double bond between carbons 12 and 13, and hydroxyl groups at positions 3 and 11.

The definitive stereochemistry of the molecule has been confirmed as (3 β ,11 α) through single-crystal X-ray diffraction analysis.^[1] The IUPAC name for this compound is (3S,4aR,6aR,6bS,8aR,12aR,14R,14aR,14bS)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydricene-3,14-diol.^[2]

Key Structural Features:

- Core Skeleton: Oleanane

- Functional Groups: Two hydroxyl (-OH) groups, one double bond (C=C)
- Stereochemistry: The hydroxyl group at the C-3 position is in the β -configuration (equatorial), and the hydroxyl group at the C-11 position is in the α -configuration.

Physicochemical and Spectroscopic Data

A summary of the known physicochemical and spectroscopic data for **Olean-12-ene-3,11-diol** is presented below. This data is crucial for its identification and characterization.

Table 1: Physicochemical Properties

Property	Value	Reference
Molecular Formula	C ₃₀ H ₅₀ O ₂	[3]
Molecular Weight	442.72 g/mol	[3]
CAS Number	5282-14-4	[4]
Appearance	White amorphous powder	[1]

Table 2: ¹H NMR Spectral Data (CDCl₃, 400 MHz)

Proton	Chemical Shift (δ , ppm)
H-3	3.23 (dd, J = 11.2, 4.8 Hz)
H-11	4.19 (dd, J = 10.0, 4.8 Hz)
H-12	5.30 (d, J = 4.4 Hz)
CH ₃	0.78, 0.83, 0.93, 0.95, 0.99, 1.01, 1.15, 1.35 (all s)
Data sourced from Tian et al., 2012.[1]	

Table 3: ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

Carbon	Chemical Shift (δ , ppm)	Carbon	Chemical Shift (δ , ppm)
1	38.7	16	26.5
2	27.2	17	32.6
3	79.0	18	49.3
4	38.8	19	41.7
5	55.2	20	31.1
6	18.4	21	34.8
7	32.6	22	37.2
8	41.7	23	28.1
9	60.5	24	15.6
10	37.2	25	16.8
11	68.9	26	18.7
12	128.5	27	26.0
13	138.8	28	28.8
14	44.5	29	33.3
15	26.0	30	23.6

Data sourced from

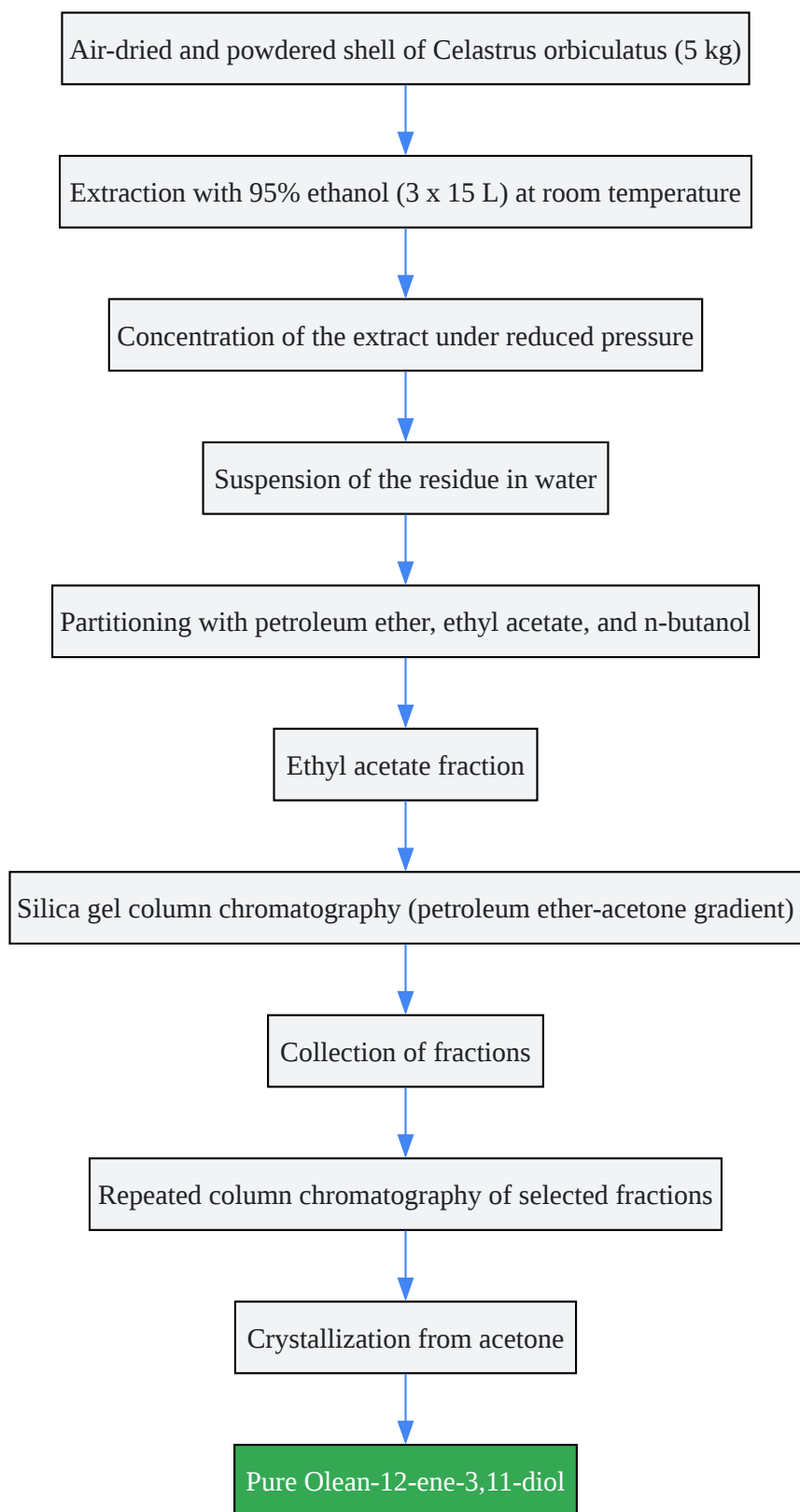
Tian et al., 2012.[\[1\]](#)

Experimental Protocols

Isolation from *Celastrus orbiculatus*

The following protocol for the isolation of **Olean-12-ene-3,11-diol** is based on the methodology described by Tian et al. (2012).[\[1\]](#)

Workflow for Isolation:



[Click to download full resolution via product page](#)

Isolation workflow for **Olean-12-ene-3,11-diol**.

Detailed Steps:

- **Extraction:** The air-dried and powdered shells of *Celastrus orbiculatus* (5 kg) are extracted three times with 15 L of 95% ethanol at room temperature.[\[1\]](#)
- **Concentration:** The combined ethanol extracts are concentrated under reduced pressure to yield a crude extract.[\[1\]](#)
- **Partitioning:** The crude extract is suspended in water and successively partitioned with petroleum ether, ethyl acetate, and n-butanol.[\[1\]](#)
- **Column Chromatography:** The ethyl acetate fraction is subjected to silica gel column chromatography, eluting with a gradient of petroleum ether-acetone.[\[1\]](#)
- **Purification:** Fractions containing the target compound are combined and further purified by repeated column chromatography.[\[1\]](#)
- **Crystallization:** The purified fraction is crystallized from acetone to yield pure **Olean-12-ene-3,11-diol**.[\[1\]](#)

Biological Activities and Signaling Pathways

Olean-12-ene-3,11-diol has been reported to exhibit a range of biological activities, including cytotoxic and anti-inflammatory effects.

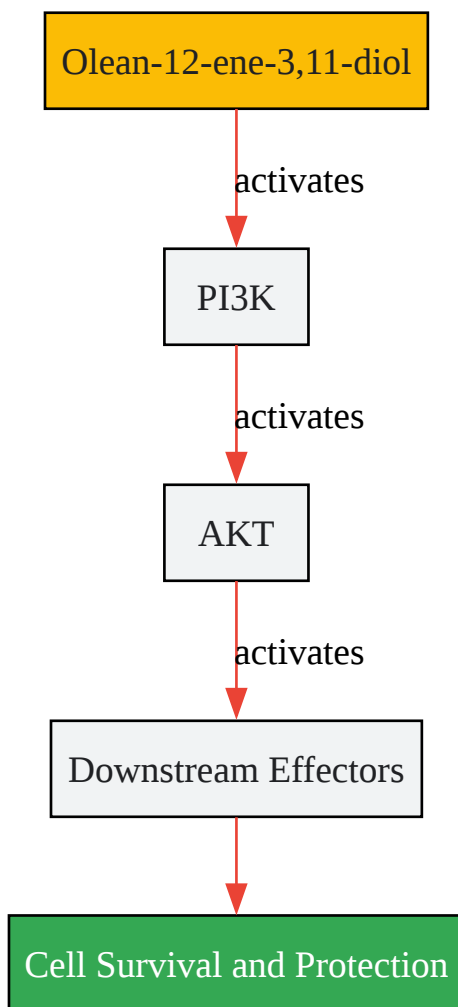
Cytotoxic Activity

This triterpenoid has demonstrated significant cytotoxicity against various human cancer cell lines, including Vero, HeLa, SNO, and MCF-7 cells.[\[1\]](#)

Anti-Inflammatory and Cytoprotective Pathways

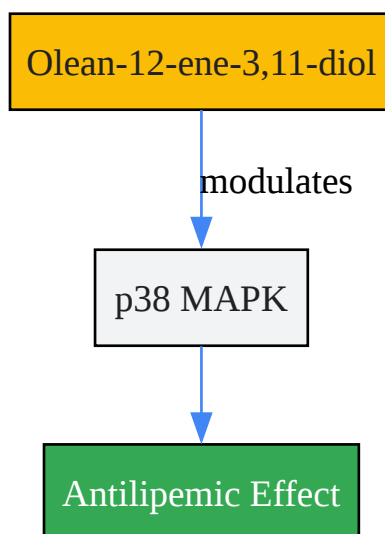
Olean-12-ene-3,11-diol has been shown to modulate key signaling pathways involved in inflammation and cell survival. It can reduce the production of pro-inflammatory cytokines. Furthermore, it has been reported to protect PC12 cells from corticosterone-induced injury through the activation of the PI3K/AKT pathway and to exert an antilipemic effect via the p38MAPK pathway.

PI3K/AKT Signaling Pathway Activation:

[Click to download full resolution via product page](#)

Activation of the PI3K/AKT pathway.

p38 MAPK Signaling Pathway Modulation:



[Click to download full resolution via product page](#)

Modulation of the p38 MAPK pathway.

Conclusion

Olean-12-ene-3,11-diol is a well-characterized pentacyclic triterpenoid with defined stereochemistry. The availability of detailed isolation protocols and spectroscopic data facilitates its further investigation. Its demonstrated cytotoxic and anti-inflammatory activities, mediated through key signaling pathways, suggest its potential as a lead compound for the development of novel therapeutic agents. Further research is warranted to fully elucidate its pharmacological profile and mechanism of action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. β -Amyrin, TMS derivative [webbook.nist.gov]
- 2. 11 α -Hydroxy-beta-amyirin | C₃₀H₅₀O₂ | CID 13918522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]
- To cite this document: BenchChem. ["chemical structure and stereochemistry of Olean-12-ene-3,11-diol"]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1156467#chemical-structure-and-stereochemistry-of-olean-12-ene-3-11-diol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com